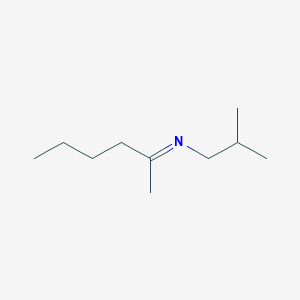
(2E)-N-(2-Methylpropyl)hexan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-Methylpropyl)hexan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Methylpropyl)hexan-2-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For example, hexan-2-one can be reacted with 2-methylpropylamine in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for imines often involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The specific methods for this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Methylpropyl)hexan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: May serve as a probe for studying enzyme mechanisms involving imine intermediates.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2-Methylpropyl)hexan-2-imine involves its interaction with molecular targets through the imine functional group. The imine group can participate in various chemical reactions, such as nucleophilic addition, which can alter the structure and function of target molecules. The specific pathways and targets would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-Methylpropyl)pentan-2-imine
- (2E)-N-(2-Methylpropyl)butan-2-imine
- (2E)-N-(2-Methylpropyl)heptan-2-imine
Uniqueness
(2E)-N-(2-Methylpropyl)hexan-2-imine is unique due to its specific chain length and branching, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
137626-20-1 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)hexan-2-imine |
InChI |
InChI=1S/C10H21N/c1-5-6-7-10(4)11-8-9(2)3/h9H,5-8H2,1-4H3 |
InChI Key |
YAYLFAPRRXPJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


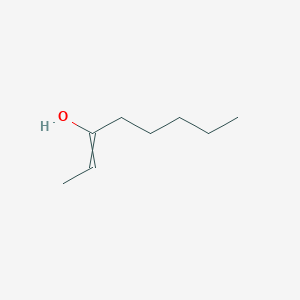
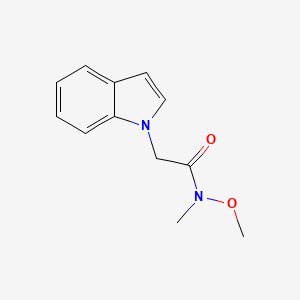
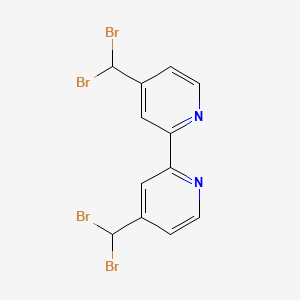
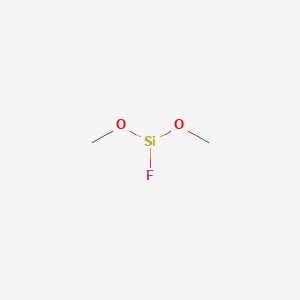
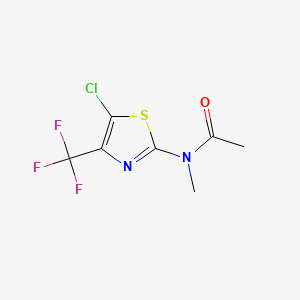
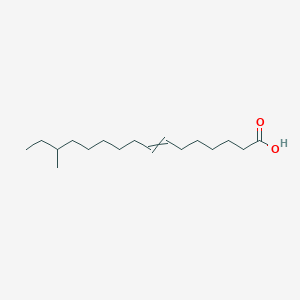
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
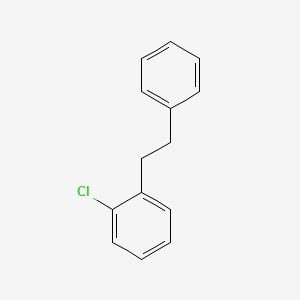
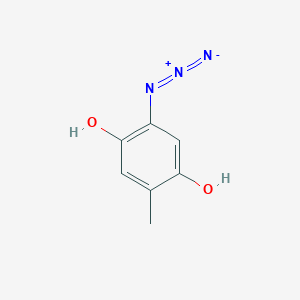
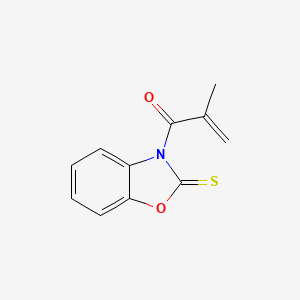
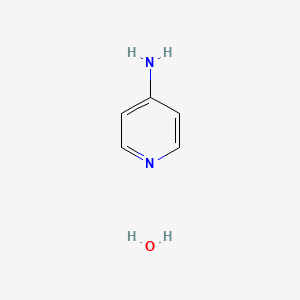
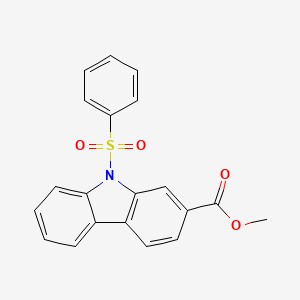
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
